
5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid is an organic compound characterized by the presence of a hydroxy group, a nitro group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-(4-Oxo-3-nitrophenyl)penta-2,4-dienoic acid.
Reduction: Formation of 5-(4-Hydroxy-3-aminophenyl)penta-2,4-dienoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The conjugated diene system can also undergo reactions that generate reactive intermediates, which may contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Similar in structure but lacks the conjugated diene system.
5-(4-Methoxy-3-nitrophenyl)penta-2,4-dienoic acid: Similar but with a methoxy group instead of a hydroxy group.
5-(4-Amino-3-nitrophenyl)penta-2,4-dienoic acid: Similar but with an amino group instead of a hydroxy group.
Uniqueness
5-(4-Hydroxy-3-nitrophenyl)penta-2,4-dienoic acid is unique due to the presence of both a hydroxy and a nitro group on the phenyl ring, along with a conjugated diene system
Propiedades
Número CAS |
105183-12-8 |
|---|---|
Fórmula molecular |
C11H9NO5 |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
5-(4-hydroxy-3-nitrophenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C11H9NO5/c13-10-6-5-8(7-9(10)12(16)17)3-1-2-4-11(14)15/h1-7,13H,(H,14,15) |
Clave InChI |
FSKNPYDXQCTIBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=CC=CC(=O)O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


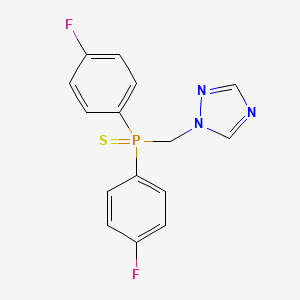
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)


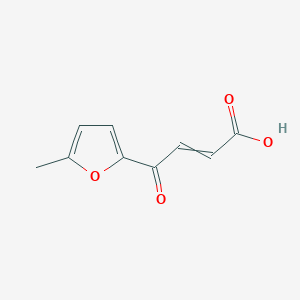
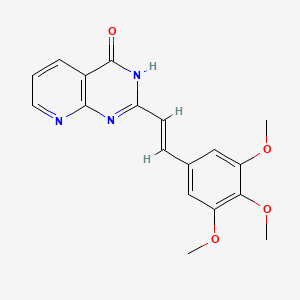
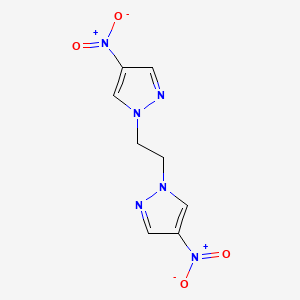
![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
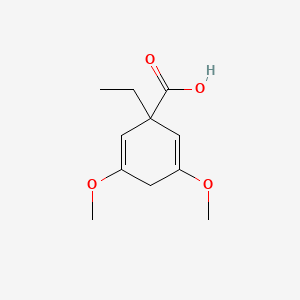
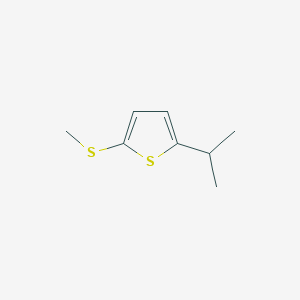
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)


